MD2-IN-1
Overview
Description
MD2-IN-1 is a potent and specific inhibitor of Myeloid differentiation protein 2 (MD2), which is a co-receptor of Toll-like receptor 4 (TLR4). This compound has shown significant potential in anti-inflammatory applications, particularly in the context of acute lung injury .
Mechanism of Action
Target of Action
MD2-IN-1 primarily targets the Myeloid Differentiation protein 2 (MD2) . MD2 is a protein associated with the Toll-like Receptor 4 (TLR4), playing a crucial role in innate immune response to bacterial lipopolysaccharide (LPS) .
Mode of Action
This compound acts as an inhibitor of MD2, binding to the hydrophobic pocket of MD2 . The binding affinity (KD) of this compound for the recombinant human MD2 (rhMD2) is 189 μM . This interaction blocks the LPS-induced activation of TLR4/MD2-downstream proinflammatory MAPK/NF-kB signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TLR4/MD2 signaling pathway . By inhibiting MD2, this compound prevents the activation of this pathway by LPS, thereby suppressing the downstream proinflammatory MAPK/NF-kB signaling pathways .
Pharmacokinetics
It is soluble in dmso and ethanol , which may influence its bioavailability and distribution.
Result of Action
The inhibition of MD2 by this compound results in the suppression of the proinflammatory response typically induced by LPS. This is achieved by blocking the activation of the MAPK/NF-kB signaling pathways , which play a key role in the expression of proinflammatory cytokines.
Biochemical Analysis
Biochemical Properties
MD2-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of Myeloid differentiation protein 2 (MD2). This inhibition disrupts the formation of the TLR4/MD2 complex, which is essential for the recognition of lipopolysaccharides (LPS) and the subsequent activation of pro-inflammatory signaling pathways. This compound exhibits a KD value of 189 μM for recombinant human MD2 (rhMD2), indicating its binding affinity . The compound also reduces the binding of FITC-LPS to MD2 in cell surface membranes, demonstrating its effectiveness in modulating immune responses .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In macrophages, the compound inhibits LPS-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This inhibition is achieved by blocking the formation of the TLR4/MD2 complex and preventing the activation of downstream signaling pathways, including MAPKs and NF-κB . Additionally, this compound has been shown to reduce pulmonary edema and histopathological changes in lung tissues in animal models of acute lung injury, highlighting its potential therapeutic benefits .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the hydrophobic pocket of MD2, where it forms hydrogen bonds with key residues such as Arg90 and Tyr102 . This binding disrupts the interaction between MD2 and TLR4, thereby inhibiting the activation of pro-inflammatory signaling pathways. This compound also dose-dependently reduces the binding of FITC-LPS to MD2, further demonstrating its ability to modulate immune responses at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on MD2 over extended periods. In in vitro studies, this compound consistently reduces the expression of pro-inflammatory cytokines and the formation of the TLR4/MD2 complex . In in vivo studies, the compound has shown long-term benefits in reducing pulmonary edema and histopathological changes in lung tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the formation of the TLR4/MD2 complex and reduces the expression of pro-inflammatory cytokines . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and function . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways that modulate immune responses. The compound interacts with enzymes and cofactors that regulate the formation of the TLR4/MD2 complex and the activation of downstream signaling pathways . By inhibiting MD2, this compound affects metabolic flux and the levels of metabolites involved in pro-inflammatory responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to MD2 and its ability to modulate immune responses . This compound’s distribution within tissues, particularly in the lungs, is crucial for its therapeutic effects in reducing pulmonary edema and inflammation .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with MD2 and inhibits the formation of the TLR4/MD2 complex . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to MD2 to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
MD2-IN-1 is a chalcone derivative. The synthetic route involves the preparation of (E)-4-phenylbut-3-en-2-one, which is considered the core structure of current MD2 inhibitors . The synthesis typically involves the following steps:
Condensation Reaction: The synthesis begins with a Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone derivative.
Purification: The resulting product is purified using recrystallization or column chromatography.
Chemical Reactions Analysis
MD2-IN-1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MD2-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of Myeloid differentiation protein 2 and its role in various biochemical pathways.
Biology: The compound is used to investigate the biological functions of Toll-like receptor 4 and its co-receptors in immune responses.
Comparison with Similar Compounds
MD2-IN-1 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Myeloid differentiation protein 2. Similar compounds include:
Xanthohumol: Another Myeloid differentiation protein 2 inhibitor, but with a lower binding affinity compared to this compound.
Chloranil: A compound that triggers inflammation through Toll-like receptor 4 signaling but is not as specific as this compound.
This compound stands out due to its strong inhibitory effect on lipopolysaccharide-induced expression of pro-inflammatory cytokines, making it a valuable tool in anti-inflammatory research .
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-16-9-7-14(12-17(16)23-2)15(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYRYELHPFTZTI-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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